molecular formula C13H10ClNO2 B6390016 6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid CAS No. 1261983-13-4

6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6390016
CAS No.: 1261983-13-4
M. Wt: 247.67 g/mol
InChI Key: YMSYELZAQGAEQU-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a 3-chloro-4-methylphenyl group and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-chloro-4-methylphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes the use of efficient catalysts, controlled reaction temperatures, and appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-11(8)14)12-5-4-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYELZAQGAEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687619
Record name 6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-13-4
Record name 6-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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